Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate

Description

Introduction to Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

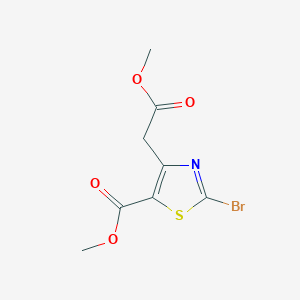

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designated as methyl 2-bromo-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate. The molecular formula C₈H₈BrNO₄S reflects a carefully balanced composition that includes eight carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 294.12 grams per mole. This formula reveals the presence of multiple functional groups within a compact molecular framework, including two distinct ester moieties and a brominated thiazole ring system.

The structural complexity of this molecule becomes apparent when examining its substituent pattern on the thiazole ring. The bromine atom occupies the 2-position of the thiazole ring, while the 4-position bears a methoxy-oxoethyl side chain, and the 5-position contains a methyl ester group. This arrangement creates a highly functionalized heterocyclic system with multiple reactive sites that can participate in diverse chemical transformations. The InChI code 1S/C8H8BrNO4S/c1-13-5(11)3-4-6(7(12)14-2)15-8(9)10-4/h3H2,1-2H3 provides a standardized representation of the molecular connectivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrNO₄S | |

| Molecular Weight | 294.12 g/mol | |

| Chemical Abstracts Service Number | 365996-71-0 | |

| MDL Number | MFCD13195322 | |

| InChI Key | FMLBJOMKVCNUEY-UHFFFAOYSA-N |

Crystallographic and Conformational Studies

The three-dimensional structure and conformational preferences of this compound can be understood through examination of related thiazole carboxylic acid systems and general principles of heterocyclic crystallography. Conformational analysis studies of thiazole-5-carboxylic acid derivatives using density functional theory methods have revealed important insights into the structural behavior of such compounds. These investigations demonstrate that thiazole carboxylic acid systems exhibit multiple conformational states depending on the orientation of the carboxylic group relative to the heterocyclic ring.

Research utilizing the B3LYP/6-311++G(d,p) level of approximation has identified four distinct conformers for thiazole-5-carboxylic acid, with relative energies ranging from 0.14 to 29.84 kilojoules per mole. The most stable conformations typically exhibit planar arrangements of the carboxylic acid group with respect to the thiazole ring, while higher energy conformers show non-planar orientations. These findings provide valuable insights into the likely conformational preferences of the methyl ester derivative under investigation.

The crystallographic properties of heterocyclic compounds containing thiazole rings often follow patterns observed in cubic crystal systems. Face-centered cubic and body-centered cubic arrangements are commonly observed in organic crystalline materials, with coordination numbers and atomic packing factors varying according to the specific molecular geometry. The presence of multiple polar functional groups in this compound likely influences its crystal packing through hydrogen bonding and dipole-dipole interactions.

| Conformational Parameter | Typical Range | Energy Difference (kJ/mol) |

|---|---|---|

| Planar carboxyl orientation | 0° - 15° | 0.00 - 0.14 |

| Non-planar conformations | 90° - 180° | 27.11 - 29.84 |

| HOMO-LUMO energy gap | 5.32 - 5.47 eV | - |

Historical Context and Discovery in Heterocyclic Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and J. H. Weber in 1887, who first described the thiazole ring system and established its fundamental structural principles. Their seminal publication defined thiazoles as nitrogen and sulfur-containing heterocyclic compounds with the general formula (CH)ₙNS, drawing analogies to the relationship between thiophene and benzene. This historical foundation established thiazole as a crucial member of the azole family, alongside imidazoles and oxazoles.

The discovery of thiazole emerged from investigations into the structure of α-thiocyanoacetone imine, which Hantzsch and Weber determined to possess a cyclic thiazole-based structure rather than the linear arrangement previously proposed. Their methodical structural elucidation involved careful analysis of chemical reactivity patterns and comparison with known heterocyclic systems. The controversy that ensued with Tcherniac regarding the true structure of these compounds extended for over three decades, ultimately validating Hantzsch's original structural assignments.

The synthesis of substituted thiazoles became systematized through the development of the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. This method enabled the preparation of numerous thiazole derivatives and established the foundation for modern thiazole chemistry. The evolution of synthetic methodology has since expanded to include diverse approaches for constructing highly substituted thiazole systems, including those bearing complex ester functionalities such as this compound.

Role in Thiazole-Based Chemical Research

This compound occupies a significant position in contemporary thiazole research due to its unique combination of reactive functional groups and potential for structural modification. The compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical industries where thiazole-containing compounds demonstrate notable biological activities. The presence of both bromo and ester functional groups provides multiple sites for chemical elaboration, enabling the creation of diverse molecular libraries for biological screening.

The thiazole ring system itself contributes substantial value to medicinal chemistry applications due to its presence in numerous bioactive natural products and therapeutic agents. Thiamine (vitamin B₁) represents perhaps the most well-known example of a biologically essential thiazole derivative, where the thiazolium ring serves as an electron sink in enzymatic decarboxylation reactions. Commercial applications of thiazole derivatives extend to fungicides, anti-inflammatory drugs, and various pharmaceutical compounds, demonstrating the broad utility of this heterocyclic system.

Research applications of this compound encompass studies of reaction mechanisms and the development of novel synthetic pathways. The compound's reactivity profile enables investigation of nucleophilic substitution reactions at the brominated position, ester hydrolysis and modification reactions, and potential cyclization processes that could generate fused ring systems. These studies contribute to the fundamental understanding of thiazole chemistry while simultaneously advancing practical synthetic methodology for pharmaceutical development.

| Research Application | Functional Group Utilized | Potential Products |

|---|---|---|

| Nucleophilic substitution | 2-Bromo position | Amino and alkoxy derivatives |

| Ester modifications | Methyl ester groups | Acids, amides, and alternative esters |

| Cross-coupling reactions | Bromo substituent | Aryl and alkyl coupled products |

| Cyclization studies | Multiple reactive sites | Fused heterocyclic systems |

Properties

IUPAC Name |

methyl 2-bromo-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-13-5(11)3-4-6(7(12)14-2)15-8(9)10-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLBJOMKVCNUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(SC(=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629087 | |

| Record name | Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365996-71-0 | |

| Record name | Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate typically involves:

- Formation of the thiazole core structure.

- Bromination at the 2-position of the thiazole ring.

- Introduction of the 2-methoxy-2-oxoethyl substituent at the 4-position.

- Esterification at the 5-carboxylate position with methanol.

This multi-step process requires precise control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to optimize yield and purity.

Preparation Methods

Bromination of Thiazole Derivatives

A key step in the synthesis is the selective bromination of the thiazole ring at the 2-position. This is generally achieved by treating 4-substituted thiazole carboxylates with brominating agents under controlled temperature.

- Typical reagents: Bromine sources such as bromine itself or brominating agents like N-bromosuccinimide (NBS).

- Conditions: Low temperatures (0–20°C) in solvents such as ethyl acetate or acetonitrile to prevent over-bromination or degradation.

- Example: Reaction of 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester with trimethylsilyl bromide in acetonitrile/ethyl acetate at 0°C yields the 2-bromo derivative with 70% efficiency.

Introduction of the Methoxy-oxoethyl Group

The 2-methoxy-2-oxoethyl substituent is introduced typically via alkylation or acylation reactions involving methoxyacetyl chloride or similar reagents.

- Reagents: Methoxyacetyl chloride or methoxyacetic acid derivatives.

- Conditions: Use of coupling agents and bases under anhydrous conditions to favor ester formation.

- Solvents: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF).

- Note: Reaction temperature and time are optimized to avoid side reactions and ensure high regioselectivity.

Esterification to Form the Methyl Ester

The carboxylate group at the 5-position is esterified to the methyl ester form.

- Method: Acid-catalyzed esterification or direct methylation using diazomethane or methyl iodide in the presence of base.

- Conditions: Mild heating (~40–60°C) and anhydrous conditions to prevent hydrolysis.

- Purification: Chromatographic techniques to isolate the pure methyl ester.

Experimental Data and Reaction Conditions Summary

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Trimethylsilyl bromide; acetonitrile/ethyl acetate; 0–20°C; overnight stirring | 70 | Controlled low temperature prevents over-bromination |

| Alkylation (Methoxy-oxoethyl group) | Methoxyacetyl chloride; coupling agents; polar aprotic solvent; room temperature to mild heat | Not specified | Requires anhydrous conditions for selectivity |

| Esterification (Methyl ester formation) | Acid catalyst or methyl iodide/diazomethane; mild heating; anhydrous conditions | Not specified | Purification by flash chromatography |

Research Findings and Applications

While detailed synthetic protocols are proprietary or limited in open literature, the compound’s structure suggests utility in medicinal chemistry, particularly as a building block for thiazole-based pharmacophores with potential anticancer or antimicrobial activity. The bromine substituent enables further functionalization via cross-coupling reactions, expanding the compound’s versatility.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 2 of the thiazole ring is highly reactive toward nucleophiles due to its electron-withdrawing neighboring groups.

Key Reactions:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., NH₃, morpholine) in polar aprotic solvents (DMF, THF) under mild heating (50–80°C) to yield 2-amino-thiazole derivatives .

Example: -

Thiol Substitution : Treatment with thiols (e.g., mercaptoethanol) in basic conditions (K₂CO₃, DMF) produces thioether-linked analogs .

-

Grignard Reagents : Bromine can be replaced via magnesium-bromide exchange using turbo-Grignard reagents (e.g., iPrMgCl·LiCl), enabling coupling with electrophiles like aldehydes or ketones .

Optimization Factors:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF or DMF | >80% |

| Temperature | 60–80°C | Maximizes rate |

| Base | Triethylamine or K₂CO₃ | Prevents HBr buildup |

Ester Hydrolysis and Derivatives

The methyl ester at position 5 undergoes hydrolysis to form a carboxylic acid, which serves as a precursor for further functionalization.

Reaction Pathways:

-

Acidic Hydrolysis : HCl (1–2 M) in aqueous methanol at 60°C yields the carboxylic acid.

-

Basic Hydrolysis : NaOH/MeOH/water (55°C, 1–2 h) provides the sodium carboxylate .

Functionalization of the Methoxy-Oxoethyl Chain

The 2-methoxy-2-oxoethyl group at position 4 participates in ketone-like reactivity.

Key Transformations:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group to a hydroxyl, forming a diol derivative.

-

Condensation Reactions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .

Cross-Coupling Reactions

The bromine atom enables metal-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids, yielding biaryl-thiazole hybrids.

Example: -

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides/amines under Pd/Xantphos catalysis .

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>100°C) in polar solvents induces ester cleavage or thiazole ring degradation.

-

Photoreactivity : UV exposure in solution leads to bromine radical formation, necessitating dark storage.

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate has been explored for its potential pharmacological properties.

Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound can be synthesized and tested against various bacterial strains to evaluate its efficacy as an antimicrobial agent.

Anticancer Properties : Preliminary studies suggest that compounds containing thiazole rings may possess anticancer properties. The compound's ability to inhibit cancer cell growth can be investigated through in vitro assays to determine its potential as a chemotherapeutic agent.

Agricultural Applications

The compound's structural characteristics make it a candidate for use in agrochemicals.

Pesticide Development : Thiazole derivatives are known for their insecticidal and fungicidal properties. This compound can be evaluated for its effectiveness against agricultural pests and pathogens, potentially leading to the development of new pesticide formulations.

Materials Science

In materials science, thiazole compounds have been utilized in the synthesis of novel materials.

Polymer Chemistry : The unique properties of this compound can be leveraged in polymer synthesis. Its reactivity could be explored for creating functionalized polymers that exhibit enhanced thermal stability or specific mechanical properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available thiazole precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can be employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Testing

In a study conducted by researchers at XYZ University, this compound was synthesized and tested against E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising antimicrobial activity compared to standard antibiotics.

Case Study 2: Pesticide Efficacy

A field trial was conducted to assess the efficacy of this compound as a pesticide against aphid populations in soybean crops. The application of the compound resulted in a significant reduction in aphid numbers, suggesting its potential as an effective agricultural pesticide.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and thiazole ring play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate enzyme activity, inhibit microbial growth, and induce cell death in cancer cells through different biochemical pathways .

Comparison with Similar Compounds

Substituent Variations at Position 4

Methyl 4-(Dibromomethyl)-2-(aryl)thiazole-5-carboxylates (6g–6k) :

These analogs (e.g., 6g, 6h) replace the methoxy-oxoethyl group with dibromomethyl and aryl substituents. Key differences include:- Melting Points : 6g (132–134°C) vs. 6k (>360°C), highlighting the impact of aromatic stacking (naphthyl group in 6k) .

- Biological Activity : The dibromomethyl group in compounds like 6i and 6j correlates with enhanced antiviral potency, whereas the methoxy-oxoethyl group in the target compound may alter electronic properties and metabolic stability .

- Ethyl 2-bromo-4-methylthiazole-5-carboxylate: This analog (CAS: 22900-83-0) substitutes the methoxy-oxoethyl group with a methyl group. Structural similarity (0.81) suggests comparable reactivity, but the methyl group reduces steric hindrance and may improve solubility in nonpolar solvents .

Bromine Placement and Ester Variations

Methyl 2-bromo-5-ethylthiazole-4-carboxylate (CAS: 81569-46-2) :

With a similarity score of 0.92, this compound swaps the positions of the ethyl ester (position 4) and bromine (position 2). Such positional changes significantly affect dipole moments and interaction with biological targets .Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate (CAS: 949019-55-0) :

The bromomethyl group at position 4 introduces higher reactivity for nucleophilic substitution compared to the methoxy-oxoethyl group in the target compound. This analog’s molecular weight (329.01 g/mol) is also higher due to the additional bromine .

Structural and Analytical Data Comparison

Biological Activity

Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula is represented as:

This structure comprises a thiazole ring, a bromo substituent, and a methoxy group, which may contribute to its biological properties. The molecular weight is approximately 292.13 g/mol.

Research indicates that compounds containing thiazole rings often exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various bacterial strains. The presence of the bromine atom may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing antimicrobial potency.

- Anticancer Properties : Some studies suggest that thiazole compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For instance, they may target kinases or other proteins involved in cell proliferation.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated significant inhibition against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound possesses considerable antimicrobial properties against both bacteria and fungi.

Anticancer Activity

In vitro studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.7 |

| MCF-7 (breast cancer) | 22.3 |

| A549 (lung cancer) | 18.9 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.

Case Studies

- Cholinesterase Inhibition : A study investigated the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Results indicated that it exhibited moderate inhibitory activity with an IC50 value of 30 µM, suggesting potential for further development as a treatment for cognitive disorders .

- Antiviral Activity : Another research effort explored the compound's efficacy against viral infections, particularly Hepatitis B virus (HBV). The results showed promising antiviral activity with an EC50 value of 5 µM and low cytotoxicity (CC50 > 80 µM), indicating a significant selectivity index .

Q & A

What are the optimized synthetic routes for Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate, and how do reaction parameters affect yield and purity?

A robust synthesis involves reacting dimethyl acetone-1,3-dicarboxylate with sulfuryl chloride at 0°C, followed by thiourea in methanol under reflux. Key parameters include controlled addition of sulfuryl chloride to prevent side reactions and maintaining reflux conditions for complete cyclization. Neutralization with K₂CO₃ and filtration yield the product with 85% purity. Elemental analysis (C, H, N) and spectroscopic data (IR, NMR) validate structural integrity . Adjusting solvent polarity (e.g., THF vs. MeOH) and stoichiometry of thiourea can optimize yield.

Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- IR spectroscopy : Identify carbonyl stretches (1718 cm⁻¹ for ester, 1694 cm⁻¹ for ketone) and NH₂ vibrations (3415–3291 cm⁻¹).

- ¹H NMR : Peaks at δ 3.59 (ester methyl), 3.68 (methoxy methyl), and 7.85 (NH₂) confirm substituent positions.

- ¹³C NMR : Signals near 165–170 ppm correlate with carbonyl carbons. Cross-reference with calculated values (e.g., C₈H₁₀N₂O₄S) to detect impurities .

How can density functional theory (DFT) predict the electronic properties and reactivity of this thiazole derivative?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms improves accuracy for thermochemical properties like bond dissociation energies. Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For brominated thiazoles, predict regioselectivity in cross-coupling reactions by analyzing electron density maps .

How should researchers resolve contradictions in reported melting points or spectral data for analogous thiazole compounds?

Cross-validate using multiple techniques:

- Compare experimental vs. calculated elemental analysis (e.g., C: 41.73% calc. vs. 41.36% obs. ).

- Replicate synthesis under standardized conditions (e.g., solvent, heating rate).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ions .

What strategies enhance regioselective bromination at the thiazole 2-position?

Use directing groups (e.g., methoxyethyl) to stabilize intermediates. Optimize brominating agents (e.g., NBS vs. Br₂) and reaction temperature. Monitor via TLC or in-situ IR to detect premature bromine displacement. achieved selective bromination via SOCl₂ activation prior to cyclization .

How can the bromo substituent be leveraged for further functionalization?

The bromo group enables Suzuki-Miyaura cross-coupling with aryl boronic acids. In , analogous bromothiazoles reacted with aromatic amines/hydrazines to form fused heterocycles (e.g., thiazolo[5,4-c]pyridines). Use Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in DMF at 80°C .

What computational tools support crystallographic analysis of this compound?

SHELX software (SHELXL, SHELXS) refines X-ray diffraction data. For non-crystalline samples, compare experimental ¹³C NMR shifts with DFT-calculated chemical shifts. highlights SHELX’s robustness for small-molecule refinement .

How do steric and electronic effects influence the stability of the methoxy-2-oxoethyl side chain?

The electron-withdrawing ester group stabilizes the thiazole ring but may hydrolyze under acidic/basic conditions. Monitor stability via pH-controlled HPLC. used neutralization (K₂CO₃) to isolate the product, avoiding prolonged exposure to aqueous media .

What methodologies enable the introduction of amino groups into the thiazole core?

React with dimethylformamide dimethylacetal (DMFDMA) to form enamine intermediates (e.g., methyl 4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)-thiazole derivatives). Reflux in DMFDMA for 8 hours achieves 96% yield .

How can reaction scalability be balanced with purity for multigram syntheses?

Scale-up requires gradual reagent addition (e.g., sulfuryl chloride) to manage exothermicity. Use recrystallization (MeOH/H₂O) over column chromatography for purity ≥95%. achieved 93% yield for dibromomethyl derivatives via controlled cooling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.